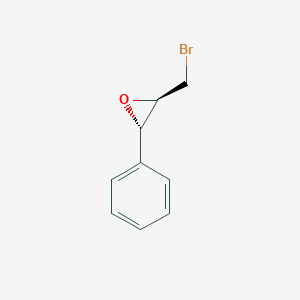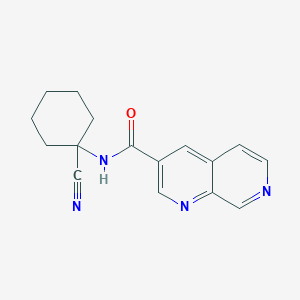
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the urea class of compounds, which have a wide range of applications in both medicinal and non-medicinal fields. In
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel phosphoranes containing urea derivatives, including N-Acetyl-N′-methyl urea or ethyl urea, have been synthesized. These compounds have potential applications in organic synthesis and materials science (Afshar & Islami, 2009).
Catalysis and Organic Reactions
- Gold-catalyzed intramolecular hydroamination of terminal alkynes in aqueous media has been developed using N′-substituted N-(2-alkynylphenyl)ureas, demonstrating a green and efficient synthesis method for indole-1-carboxamides (Ye et al., 2009).
- Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing a novel approach in organic synthesis (Thalluri et al., 2014).
Environmental Analysis
- Techniques for the analysis of triclocarban, a polychlorinated phenyl urea pesticide, in aquatic samples have been developed, highlighting the importance of urea derivatives in environmental monitoring (Halden & Paull, 2004).
Corrosion Inhibition
- Certain 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the application of urea derivatives in materials science and engineering (Mistry et al., 2011).
Sensor Applications
- Urea-based polyacetylenes have been developed as optical sensors for fluoride ions, indicating the potential of urea derivatives in the development of chemical sensors (Su et al., 2013).
Biological Activity
- A study on the crystal structure of a compound similar to 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea revealed insights into its potential biological activity (Saharin et al., 2008).
Synthesis of Indole Derivatives
- Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes provides a new opportunity for the synthesis of diverse indoles, showcasing the role of urea derivatives in complex organic synthesis (Zhang et al., 2016).
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22-12-17(16-6-4-5-7-18(16)22)21-19(24)20-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRTZDBQCDWDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)




![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2983740.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)


![5-Bromo-2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2983749.png)